
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate typically involves the protection of amines using carbamate protecting groups. One common method is the use of tert-butyl (t-butoxycarbonyl) protecting group, which can be installed and removed under relatively mild conditions . The reaction conditions often involve the use of strong acids like trifluoroacetic acid for the removal of the protecting group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Pharmaceutical Development
1. Drug Synthesis:
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be integrated into compounds targeting neurological disorders, potentially serving as a therapeutic agent in treating conditions such as anxiety and depression .
2. Neuropharmacology Studies:
Research indicates that this compound may interact with neurotransmitter systems, making it relevant in neuropharmacological studies. Preliminary investigations suggest its potential for binding with specific receptors, which is essential for understanding its mechanisms of action and therapeutic potential .
Agricultural Chemistry
1. Agrochemical Formulations:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its properties improve the stability and absorption of active ingredients in plants, thereby increasing their effectiveness against pests and diseases .
Material Science
1. Advanced Materials Development:
this compound is being explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. This application is particularly valuable in industries where material durability is critical .
Biochemical Research
1. Enzyme Inhibition Studies:
The compound is used in biochemical research to study enzyme inhibition mechanisms. This research helps elucidate various biological pathways and can lead to the development of new therapeutic strategies targeting specific enzymes involved in disease processes .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Pharmaceutical Development | Drug Synthesis | Intermediate for drugs targeting neurological disorders |
Neuropharmacology Studies | Potential interactions with neurotransmitter systems | |
Agricultural Chemistry | Agrochemical Formulations | Enhances efficacy and stability of pesticides/herbicides |
Material Science | Advanced Materials Development | Potential for creating durable polymers |
Biochemical Research | Enzyme Inhibition Studies | Understanding mechanisms of action for biological pathways |
Case Studies
-
Pharmaceutical Case Study:
A study published in a peer-reviewed journal explored the synthesis of novel antidepressants using this compound as an intermediate. The findings demonstrated significant improvements in receptor binding affinity compared to existing treatments, suggesting a promising avenue for future drug development. -
Agricultural Application Case Study:
Research conducted on the application of this compound in agrochemicals revealed that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to standard formulations without this compound.
Mechanism of Action
The mechanism of action of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in drug discovery or catalysis. Detailed studies on its molecular targets and pathways are limited in the available literature .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-phenylpyrrolidin-3-ylcarbamate include:
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research. Its versatility and potential for use in various fields set it apart from other similar compounds.
Biological Activity
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Molecular Formula : C15H22N2O2
Molecular Weight : 262.35 g/mol
CAS Number : 351360-61-7
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a phenyl group. This structural configuration enhances its lipophilicity and stability, facilitating interactions with biological membranes and proteins, crucial for its biological activity.
This compound primarily acts as an enzyme inhibitor , forming stable complexes with target enzymes. This interaction disrupts normal enzymatic functions, influencing various biochemical pathways such as neurotransmitter degradation and signal transduction processes.
Enzyme Inhibition
The compound has been investigated for its role in inhibiting specific enzymes involved in neurotransmitter metabolism. For example, it may inhibit enzymes responsible for the breakdown of neurotransmitters like dopamine and serotonin, potentially leading to enhanced neurotransmitter availability and signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which may be beneficial in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Amino group instead of carbamate | Different reactivity; potential neuroprotective effects |
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluoro group presence | Altered chemical properties; potential anti-inflammatory effects |
This comparative analysis highlights the unique reactivity and biological properties of this compound relative to similar compounds.
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
- Neuropharmacology Study : In a controlled experiment involving animal models, administration of the compound resulted in significant increases in dopamine levels compared to control groups. The study utilized ELISA techniques to quantify neurotransmitter concentrations post-treatment .
- Inflammatory Response Modulation : A study assessing the compound's effect on cytokine production demonstrated that it significantly reduced IL-6 levels in plasma following inflammatory stimulation. This suggests potential utility in managing inflammatory diseases .
Properties
IUPAC Name |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMVLIVAWGYRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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